4-Metil-umbeliferil-N-acetil-quitobiosa

Descripción general

Descripción

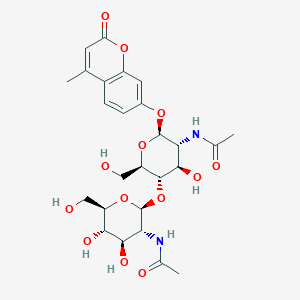

4-Methyl-umbelliferyl-N-acetyl-chitobiose is a synthetic fluorogenic substrate used primarily in biochemical assays. It is a derivative of chitobiose, a disaccharide composed of two N-acetylglucosamine units, and is linked to a 4-methylumbelliferyl group. This compound is known for its ability to release a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various scientific research applications .

Aplicaciones Científicas De Investigación

4-Methyl-umbelliferyl-N-acetyl-chitobiose is widely used in scientific research due to its unique properties:

Biochemistry: Used as a substrate in enzyme assays to study the activity of glycosidases, particularly chitinases and N-acetylglucosaminidases.

Molecular Biology: Employed in the analysis of glycosylation patterns and the study of carbohydrate metabolism.

Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities in metabolic pathways.

Mecanismo De Acción

Target of Action

The primary target of 4-Methyl-umbelliferyl-N-acetyl-chitobiose is Lysozyme C , a human enzyme . Lysozyme C plays a crucial role in the immune system, where it functions as an antibacterial enzyme.

Mode of Action

4-Methyl-umbelliferyl-N-acetyl-chitobiose is a fluorogenic substrate for chitinases and chitobiosidases . It interacts with these enzymes, which cleave the compound to release the fluorescent moiety 4-Methylumbelliferone (4-MU) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .

Biochemical Pathways

The compound is involved in the biochemical pathways related to the degradation of chitin, a long-chain polymer of N-acetylglucosamine, a derivative of glucose. When 4-Methyl-umbelliferyl-N-acetyl-chitobiose is cleaved by chitinases and chitobiosidases, it releases 4-MU, indicating the presence and activity of these enzymes .

Result of Action

The cleavage of 4-Methyl-umbelliferyl-N-acetyl-chitobiose by chitinases and chitobiosidases results in the release of the fluorescent moiety 4-MU . This fluorescence can be detected and measured, providing a quantitative readout of enzyme activity.

Action Environment

The action of 4-Methyl-umbelliferyl-N-acetyl-chitobiose is influenced by environmental factors such as pH. The fluorescence of the released 4-MU is pH-dependent, with different excitation maxima at low and high pH . This suggests that the efficacy and stability of the compound, and thus its ability to act as a substrate for chitinases and chitobiosidases, may vary depending on the pH of the environment.

Análisis Bioquímico

Biochemical Properties

4-Methyl-umbelliferyl-N-acetyl-chitobiose is a fluorogenic substrate for chitinases and chitobiosidases . It is cleaved by these enzymes to release the fluorescent moiety 4-Methylumbelliferone . This compound also interacts with the enzyme Lysozyme C .

Cellular Effects

It is known that the compound can influence cell function through its interactions with enzymes such as chitinases and chitobiosidases .

Molecular Mechanism

The molecular mechanism of 4-Methyl-umbelliferyl-N-acetyl-chitobiose involves its hydrolysis by chitinases and chitobiosidases . This reaction releases the fluorescent moiety 4-Methylumbelliferone .

Metabolic Pathways

It is known to interact with enzymes such as chitinases and chitobiosidases

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-umbelliferyl-N-acetyl-chitobiose typically involves the glycosylation of 4-methylumbelliferone with N-acetylglucosamine derivatives. The reaction conditions often include the use of a glycosyl donor and acceptor, along with a suitable catalyst to facilitate the formation of the glycosidic bond. Common catalysts used in this process include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate .

Industrial Production Methods

Industrial production of 4-Methyl-umbelliferyl-N-acetyl-chitobiose follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of automated synthesis equipment and rigorous purification techniques such as column chromatography and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-umbelliferyl-N-acetyl-chitobiose undergoes several types of chemical reactions, including:

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride.

Major Products Formed

Comparación Con Compuestos Similares

Similar Compounds

4-Methylumbelliferyl-N-acetylglucosaminide: Another fluorogenic substrate used in similar enzyme assays.

4-Methylumbelliferyl-β-D-glucoside: Used to study β-glucosidase activity.

4-Methylumbelliferyl-α-D-galactoside: Employed in assays for α-galactosidase.

Uniqueness

4-Methyl-umbelliferyl-N-acetyl-chitobiose is unique due to its specific structure, which allows it to be selectively cleaved by chitinases and N-acetylglucosaminidases. This specificity makes it an invaluable tool for studying these enzymes and their roles in various biological processes .

Actividad Biológica

4-Methyl-umbelliferyl-N-acetyl-chitobiose (4-MU-NAC) is a synthetic fluorogenic substrate primarily utilized in biochemical assays to study enzyme activity, particularly that of glycosidases such as chitinases and N-acetylglucosaminidases. This compound is significant in various fields, including biochemistry, molecular biology, and medicine, due to its ability to release a fluorescent signal upon enzymatic cleavage.

Chemical Structure and Properties

4-MU-NAC consists of a 4-methylumbelliferyl group linked to N-acetyl-chitobiose, a disaccharide made up of two N-acetylglucosamine units. Its molecular formula is with a molecular weight of approximately 582.55 g/mol. The compound's structure allows for specific interactions with enzymes that target chitobiose, making it an effective tool for studying chitin metabolism.

The primary action of 4-MU-NAC involves its hydrolysis by chitinases and chitobiosidases, which cleave the glycosidic bond between the fluorophore and the sugar unit. This reaction can be represented as follows:

Upon cleavage, the fluorescent product 4-methylumbelliferone (4-MU) is released, which can be quantified using fluorescence spectroscopy. This property is crucial for measuring enzyme activity in various biological contexts.

Enzyme Assays

4-MU-NAC serves as a substrate in enzyme assays to quantify the activity of chitinases and related enzymes. It has been used effectively in studies examining:

- Chitinolytic Activity : The degradation of chitin by microorganisms, which plays a vital role in nutrient cycling in ecosystems.

- Enzyme Specificity : Researchers can assess the substrate specificity of various glycosidases by comparing their hydrolysis efficiency with different substrates.

Diagnostic Tools

The compound is also employed in diagnostic assays to detect enzyme deficiencies related to metabolic disorders. Its ability to indicate enzyme activity makes it valuable for clinical applications.

Research on Chitinolytic Organisms

Studies utilizing 4-MU-NAC have provided insights into the roles of chitinolytic organisms in ecosystems. For instance, chitinases produced by bacteria and fungi are essential for breaking down chitin, which is abundant in fungal cell walls and insect exoskeletons.

Case Studies and Research Findings

- Enzyme Kinetics : A study demonstrated that 4-MU-NAC could differentiate between various chitinase activities from different microbial sources, highlighting its utility in metagenomic studies aimed at understanding microbial diversity in chitin degradation .

- Fluorogenic Substrate Development : Research into fluorogenic substrates has shown that modifications to the glycosidic linkages can enhance resistance to certain enzymes while maintaining specificity for others, thereby expanding the utility of compounds like 4-MU-NAC in enzyme assays .

- Cellular Uptake Studies : Studies have utilized 4-MU-NAC to track cellular uptake and trafficking processes, providing insights into drug delivery mechanisms and cellular physiology .

Data Table: Comparison of Substrates for Chitinase Activity

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O13/c1-10-6-18(33)38-15-7-13(4-5-14(10)15)37-25-20(28-12(3)32)23(36)24(17(9-30)40-25)41-26-19(27-11(2)31)22(35)21(34)16(8-29)39-26/h4-7,16-17,19-26,29-30,34-36H,8-9H2,1-3H3,(H,27,31)(H,28,32)/t16-,17-,19-,20-,21-,22-,23-,24-,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSFMJHZUCSEHU-JYGUBCOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201881 | |

| Record name | 4-Methylumbelliferyl-N,N-diacetylchitobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53643-12-2 | |

| Record name | 4-Methylumbelliferyl-N,N-diacetylchitobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053643122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-methyl-umbelliferyl-N-acetyl-chitobiose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02759 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methylumbelliferyl-N,N-diacetylchitobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLUMBELLIFERYL .BETA.-D-NN'-DIACETYLCHITOBIOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYW68VG2T6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.